molecular formula C16H21N3O4 B1458222 Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate CAS No. 1427460-26-1

Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate

Cat. No.: B1458222
CAS No.: 1427460-26-1
M. Wt: 319.36 g/mol
InChI Key: RFVDDOHHDHKXIA-UHFFFAOYSA-N
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Description

Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate is a benzimidazole derivative featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl substituent at the 1-position and a methyl ester at the 5-position. The Boc group serves as a transient protective moiety for amines, enhancing stability during synthetic processes while enabling subsequent deprotection for functionalization . The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its planar aromatic structure, which facilitates π-π stacking interactions in biological targets . This compound is primarily utilized as an intermediate in the synthesis of bioactive molecules, leveraging its dual functional groups for further derivatization.

Properties

IUPAC Name

methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)17-7-8-19-10-18-12-9-11(14(20)22-4)5-6-13(12)19/h5-6,9-10H,7-8H2,1-4H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVDDOHHDHKXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=NC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114672
Record name 1H-Benzimidazole-5-carboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-26-1
Record name 1H-Benzimidazole-5-carboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate (CAS No. 1427460-26-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C16H21N3O4
  • Molecular Weight : 319.36 g/mol
  • IUPAC Name : methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-benzo[d]imidazole-5-carboxylate
  • Purity : Typically reported at 95% .

The compound's biological activity is primarily attributed to its structural components, particularly the benzimidazole moiety, which is known for its ability to interact with various biological targets. Benzimidazoles have been shown to exhibit a range of pharmacological effects, including:

  • Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .
  • Anticancer Activity : The structural similarity of this compound to other benzimidazole derivatives suggests potential anticancer properties. Studies have indicated that modifications at specific positions on the benzimidazole ring can enhance cytotoxicity against various cancer cell lines .

Cytotoxicity Studies

Research has indicated that derivatives of benzimidazole can exhibit significant cytotoxicity against human cancer cell lines. For instance, a study evaluating substituted 2,5'-bi-1H-benzimidazoles found that certain derivatives were effective as topoisomerase I poisons and showed promising cytotoxic effects on the RPMI 8402 lymphoblast cell line .

Case Studies

  • Study on Benzimidazole Derivatives :
    • Objective : Evaluate the cytotoxicity and topoisomerase I inhibitory activity.
    • Findings : Certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential as therapeutic agents .
  • Poly(ADP-ribose) Polymerase Inhibitors :
    • Although not directly related to this compound, research into related compounds has highlighted the importance of benzimidazole derivatives in developing PARP inhibitors for cancer therapy .

Comparative Activity Table

Compound NameCAS NumberMolecular WeightCytotoxicity (IC50)Mechanism of Action
This compound1427460-26-1319.36 g/molNot yet determinedTopoisomerase I inhibition
Substituted 2,5'-bi-1H-benzimidazolesVariousVariesLow micromolar rangeTopoisomerase I inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Selenazole Derivatives
  • Example: Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate () Structural Differences: Replaces the benzimidazole core with a 1,3-selenazole ring, incorporating selenium instead of nitrogen in the heterocycle. Functional Impact:
  • Biological Activity : Selenium-containing compounds exhibit antioxidant and anticancer properties due to selenium’s role in redox biology .
    • Synthesis : Prepared via [3+2] cycloaddition, diverging from benzimidazole synthesis routes .
Pyrrole Derivatives
  • Example: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methylpyrrole-3-carboxylates () Structural Differences: Features a pyrrole ring instead of benzimidazole, with Boc-protected amino and ester groups. Functional Impact:
  • Aromaticity : Pyrrole’s 6π-electron system confers distinct electronic properties, influencing binding interactions in drug design.

Substituent Variations in Benzimidazole Analogs

Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylate ()
  • Substituents : A butyl group at N1 and a hydroxyl/methoxy-substituted phenyl group at C2.
  • Functional Impact: Solubility: The hydroxyl group enhances hydrophilicity, improving aqueous solubility compared to the Boc-protected compound.
Ethyl 1-(2-Hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate ()
  • Substituents : Hydroxyethyl and methylsulfanylethyl groups.
  • Functional Impact :
    • Hydrogen Bonding : The hydroxyethyl group enables hydrogen bonding, influencing pharmacokinetic properties.
    • Electron Effects : The methylsulfanyl group’s electron-rich nature may modulate electronic interactions in biological systems .

Preparation Methods

Formation of the Benzimidazole Core with 5-Carboxylate Methyl Ester

  • Starting from methyl 4-aminobenzoate or a related o-phenylenediamine derivative bearing a methyl ester at the 5-position, cyclization is induced by condensation with formic acid derivatives or aldehydes under acidic or dehydrating conditions.
  • Typical reagents include formic acid , formamide , or aldehydes under reflux, resulting in the benzimidazole ring closure.
  • The methyl ester group remains intact during this process, providing the 5-carboxylate methyl ester functionality on the benzimidazole.

N-1 Alkylation with Boc-Protected Aminoethyl Reagent

  • The benzimidazole nitrogen at position 1 is alkylated using a 2-(tert-butoxycarbonylamino)ethyl halide , such as 2-(Boc-amino)ethyl bromide or chloride.
  • The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate or sodium hydride to deprotonate the benzimidazole nitrogen.
  • The alkylation proceeds under mild heating (e.g., 50–80 °C) to afford the N-substituted benzimidazole with the Boc-protected aminoethyl side chain.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Benzimidazole ring formation o-Phenylenediamine derivative + formic acid Acetic acid Reflux (100–120 °C) 70–85 Ester group stable under acidic conditions
N-1 Alkylation 2-(Boc-amino)ethyl bromide + K2CO3 DMF 60–80 °C 60–75 Base deprotonates N-1; Boc group stable

Research Findings and Optimization Notes

  • The Boc protecting group is chosen for its stability under the conditions of benzimidazole formation and alkylation, allowing selective deprotection later if needed.
  • Alkylation yields can be improved by optimizing the base amount and reaction time; excessive base or prolonged heating may cause side reactions or partial Boc deprotection.
  • Purification is typically achieved by silica gel chromatography, using gradients of ethyl acetate and hexane or similar solvents.
  • Spectroscopic techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the final compound.

Analytical Characterization

  • Molecular formula : C₁₆H₂₁N₃O₄
  • Molecular weight : 319.36 g/mol
  • Spectral data : Characteristic peaks for benzimidazole ring protons, Boc tert-butyl group (~1.4 ppm in ^1H NMR), and methyl ester group (~3.7 ppm in ^1H NMR).
  • Storage : Ambient temperature, stable under standard laboratory conditions.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Purpose Outcome
Benzimidazole core synthesis o-Phenylenediamine + formic acid Cyclization to benzimidazole Benzimidazole-5-carboxylate ester
N-1 Alkylation 2-(Boc-amino)ethyl bromide + K2CO3 N-alkylation with Boc-protected aminoethyl This compound

Q & A

Basic: What synthetic strategies are employed to introduce the tert-butoxycarbonyl (Boc) protecting group onto aminoethyl-substituted benzimidazole derivatives?

Methodological Answer:
The Boc group is typically introduced via nucleophilic substitution or coupling reactions. For aminoethyl substituents, a common approach involves reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature . Evidence from analogous benzimidazole alkylation reactions suggests that elevated temperatures (50–80°C) in DMF or DMSO may enhance reactivity for sterically hindered substrates . Post-reaction purification via column chromatography or recrystallization ensures removal of unreacted reagents.

Basic: Which spectroscopic techniques are critical for confirming the structure of Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the benzimidazole core, Boc-protected amine (δ ~1.4 ppm for tert-butyl protons), methyl ester (δ ~3.9 ppm for OCH₃), and aminoethyl chain integration .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc carbonyl) validate functional groups .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N percentages to confirm purity .

Advanced: How can researchers resolve contradictory spectral data during characterization of benzimidazole carboxylates?

Methodological Answer:
Contradictions often arise from overlapping signals (e.g., aromatic protons) or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations and distinguishes regioisomers .
  • X-ray Crystallography : Definitive structural confirmation, as demonstrated for related triazole-carboxylate derivatives .
  • Computational Modeling : Predicts NMR/IR spectra using DFT calculations to cross-validate experimental data .

Advanced: What experimental conditions optimize regioselective N-alkylation of benzimidazole cores to minimize by-products?

Methodological Answer:
Regioselectivity depends on:

  • Base Selection : Weak bases (e.g., K₂CO₃) favor alkylation at the less hindered nitrogen, while strong bases (NaH) may promote competing reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .
  • Microwave Assistance : Reduces reaction time and improves yield, as shown for ethyl benzimidazole carboxylates .

Basic: What are standard reaction conditions for coupling aminoethyl groups to benzimidazole rings?

Methodological Answer:
A two-step process is typical:

Benzimidazole Formation : Condensation of o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions (e.g., HCl/EtOH) .

Alkylation : Reaction of the benzimidazole nitrogen with 2-bromoethylamine hydrobromide in DMF using K₂CO₃ as a base at 60–80°C, followed by Boc protection .

Advanced: How does the Boc-protected aminoethyl group influence downstream reactivity in medicinal chemistry applications?

Methodological Answer:

  • Steric Shielding : The bulky tert-butyl group prevents undesired nucleophilic attack at the aminoethyl chain during coupling reactions .
  • Acid Sensitivity : Boc deprotection (e.g., with TFA in DCM) allows selective exposure of the primary amine for further functionalization .
  • Orthogonal Protection : Compatibility with other groups (e.g., esters) enables multi-step syntheses, as seen in triazole-thiazole hybrids .

Basic: What purification methods are recommended for isolating this compound?

Methodological Answer:

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively separates polar impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by sharp melting points .
  • HPLC : For analytical validation, C18 columns with acetonitrile/water mobile phases resolve trace by-products .

Advanced: How can in silico docking predictions for benzimidazole derivatives be experimentally validated?

Methodological Answer:

  • Comparative Docking : Align predicted poses (e.g., with α-glucosidase) against co-crystallized ligands, as done for triazole-thiazole hybrids .
  • Mutagenesis Studies : Modify key binding residues identified computationally and assay activity changes .
  • SPR/Biacore : Quantify binding affinity (KD) to validate docking-predicted interactions .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate

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